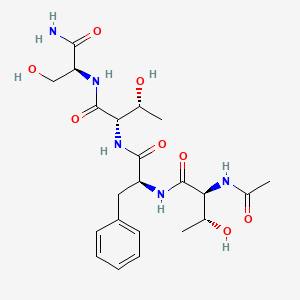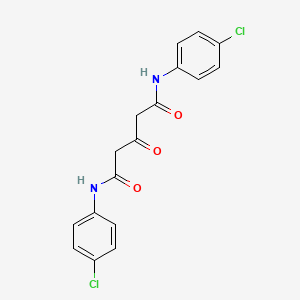![molecular formula C28H16N7Na3O12S3 B14457420 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt CAS No. 73398-81-9](/img/structure/B14457420.png)
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is often utilized as a dye due to its intense coloration properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a sulfonated aromatic compound, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups, enhancing its solubility and dyeing properties.
Neutralization: Finally, the sulfonated azo compound is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Control Systems: For precise control of temperature, pH, and reactant concentrations.
Purification Techniques: Such as crystallization and filtration to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium dithionite or zinc in acidic conditions for reduction reactions.
Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding amines and their derivatives.
Substitution Products: Compounds with modified sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining procedures for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in various products.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can interact with various substrates. The sulfonic acid groups enhance its solubility and binding affinity to different materials. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: Potential interactions with DNA and RNA, affecting their stability and function.
Cellular Uptake: The compound can be taken up by cells, where it may exert its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2’-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6)
- 1H-Naphtho[2,3-d][1,2,3]triazole
Uniqueness
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt stands out due to its specific structural features, including the hexahydro-2,4,6-trioxo-5-pyrimidinyl group and multiple sulfonic acid groups. These features confer unique properties such as enhanced solubility, stability, and binding affinity, making it particularly useful in various applications.
Eigenschaften
CAS-Nummer |
73398-81-9 |
|---|---|
Molekularformel |
C28H16N7Na3O12S3 |
Molekulargewicht |
807.6 g/mol |
IUPAC-Name |
trisodium;2-[3-sulfonato-4-[2-[2-sulfonato-4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C28H19N7O12S3.3Na/c36-26-25(27(37)30-28(38)29-26)32-31-16-9-7-14(21(11-16)48(39,40)41)5-6-15-8-10-17(12-22(15)49(42,43)44)35-33-20-13-23(50(45,46)47)18-3-1-2-4-19(18)24(20)34-35;;;/h1-13,25H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,36,37,38);;;/q;3*+1/p-3 |
InChI-Schlüssel |
AMPKWFMDRHLIFQ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6C(=O)NC(=O)NC6=O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)



![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)


